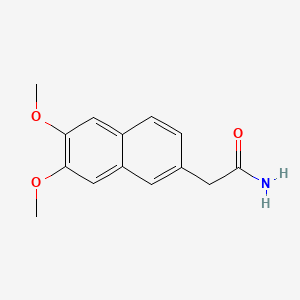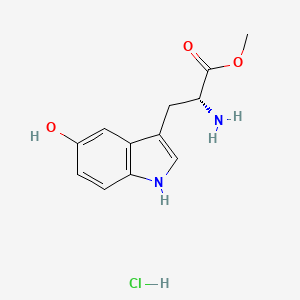
methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride is a compound that belongs to the class of amino acid derivatives It is structurally related to tryptophan, an essential amino acid, and contains an indole ring, which is a common structural motif in many biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride typically involves the following steps:
N-Alkylation of Indoles or Indolines: The indole or indoline is reacted with methyl acrylate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 50°C for 19-24 hours.
Hydrolysis and Amination: The resulting ester is hydrolyzed to the corresponding acid, which is then subjected to amination to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and as a potential probe for studying indole-related enzymes.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can
Propiedades
Fórmula molecular |
C12H15ClN2O3 |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m1./s1 |
Clave InChI |
GRRAMKXEZLMNOK-HNCPQSOCSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl |
SMILES canónico |
COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



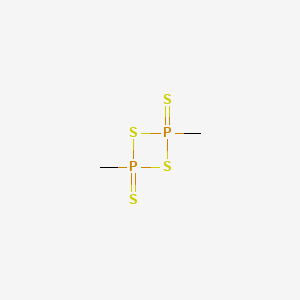
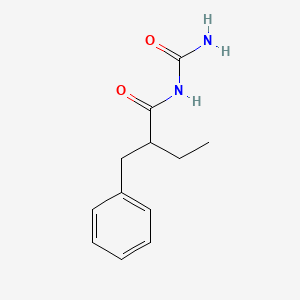
![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
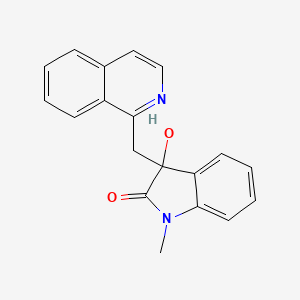
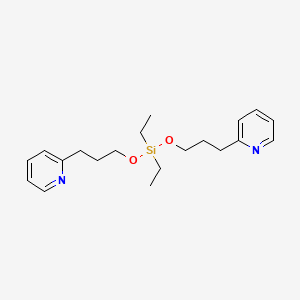




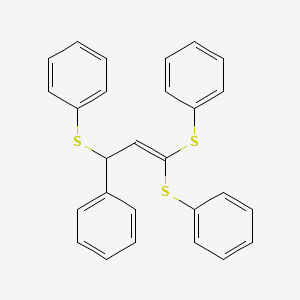
![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
